3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine
説明
特性
IUPAC Name |
(3-methoxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-2-4-10(8-11)14(18)13-9-17-15-12(13)6-3-7-16-15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUZGWFLQAUXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655623 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-73-1 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
A method for synthesizing pyrrolo[2,3-b]pyridine uses substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile. A cyclo condensation reaction is employed as an effective method for a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds using acetic acid and catalytic hydrochloric acid which produces new substituted 1H-pyrrolo[2,3-b]pyridine.
- React 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile.
- Reflux the mixture in acetic acid with catalytic hydrochloric acid for 4 hours.
- Purify the resulting components using silica gel column chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridines.
Reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted Aldehyde
Reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50 °C can yield the desired compounds with a yield of 45–60%. These products can then be reduced using triethylsilane and trifluoroacetic acid in acetonitrile at reflux to furnish the final compounds with yields of 46–80%.
Synthesis of 3a Using m-Dimethoxybenzaldehyde
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol). Stir the reaction at 50 °C for 5 hours, then pour into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography using silica with 5% MeOH in DCM as the eluent to give 3a (180 mg, 56% yield) as a white solid.
化学反応の分析
Types of Reactions
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
科学的研究の応用
1.1. FGFR Inhibition
The primary application of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine lies in its potential as an FGFR inhibitor. FGFRs are critical in regulating cellular processes such as proliferation and differentiation. Aberrant FGFR signaling is implicated in various cancers and metabolic disorders, making FGFR inhibitors valuable therapeutic agents. Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit significant biological activities, including inhibition of specific kinases involved in cancer progression .
- Biological Activity : The methoxybenzoyl substituent enhances the compound's binding affinity and selectivity towards FGFRs, indicating its potential for treating diseases associated with aberrant fibroblast growth factor signaling .
1.2. Broader Pharmacological Properties
Beyond FGFR inhibition, compounds related to 1H-pyrrolo[2,3-b]pyridine have shown promise in various pharmacological applications:
- Anticonvulsant : Some derivatives have demonstrated anticonvulsant properties.
- Anticancer : Structural modifications can lead to enhanced anticancer activity.
- Anti-inflammatory : Potential applications in treating inflammatory conditions have been noted.
- Analgesic : Some derivatives exhibit pain-relieving properties .
Organic Electronics Applications
The unique structure of this compound also positions it as a candidate for applications in organic electronics. Heterocyclic compounds like this one are being explored for their potential use in functional materials due to their electronic properties.
- Conductivity and Stability : The compound's ability to undergo electrophilic aromatic substitution reactions makes it a candidate for developing materials with desirable electronic properties .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Basic core structure without substituents | Potential kinase inhibitor |
| 3-(4-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine | Similar benzoyl group but different substitution pattern | FGFR inhibition |
| 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Fluorinated variant with enhanced lipophilicity | Increased potency against specific kinases |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxamide | Carboxamide derivative with distinct functional properties | Inhibitor for acetyl-CoA carboxylase |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in various biological assays:
- A study reported on the synthesis and pharmacological profiling of pyrrolo[2,3-b]pyridine derivatives indicated their capacity to inhibit specific kinases involved in cancer pathways .
- Another research highlighted the synthesis of novel pyrrolopyridine derivatives exhibiting significant anti-inflammatory and anticancer activities .
作用機序
The mechanism of action of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context.
類似化合物との比較
Role of Substitutions at Position 3
- 3-Benzoyl vs. 3-Thiazolyl :
- 3-[2-(Indol-3-yl)-thiazol-4-yl] derivatives (e.g., 1f, 3f) : Exhibit potent CDK1 inhibition (IC₅₀ ~50–100 nM) and antiproliferative activity in diffuse malignant peritoneal mesothelioma (DMPM) models .
- 3-Acylated derivatives (e.g., 8k) : Substitutions like 4-methoxybenzamide improve solubility and target FGFR1 via hydrogen bonding with residues like D641 and G485 .
Impact of Position 5 Modifications
- 5-Aryl vs. 5-Heteroaryl: 5-(3,4-Dimethoxyphenyl): Enhances hydrophobic interactions in FGFR1 binding . 5-Bromo: Serves as a handle for further functionalization (e.g., Sonogashira coupling to introduce phenylethynyl groups) .
Key Differentiators of 3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine
- Substituent Effects: The 3-methoxy group may confer improved metabolic stability compared to non-substituted benzoyl analogues, as methoxy groups often reduce oxidative degradation .
- Selectivity Profile : Unlike thiazole-containing derivatives (e.g., 1f, 3f), which primarily target CDK1, the 3-methoxybenzoyl group could shift selectivity toward kinases with larger hydrophobic pockets, such as FGFR1 or TNIK .
生物活性
3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrrole ring fused with a pyridine moiety and a methoxybenzoyl substituent, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives showed high potency with IC50 values in the nanomolar range against human tumor cell lines. The mechanism of action is primarily attributed to the inhibition of the hepatocyte growth factor (HGF)/MET signaling pathway, which is crucial in many cancers.
Case Study: Cytotoxicity Assessment
A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their cytotoxic activity. Compound 7g-cl exhibited the highest potency with a predicted pIC50 value of 8.0, indicating strong inhibitory effects against c-Met kinase. Molecular docking studies revealed stable interactions with key amino acids in the c-Met enzyme, suggesting a targeted mechanism of action .
| Compound | pIC50 Value | Target Enzyme |
|---|---|---|
| 7g-cl | 8.0 | c-Met |
| 7j | 7.5 | c-Met |
| 17e | 7.0 | c-Met |
Antibacterial Activity
In addition to anticancer properties, compounds related to this compound have demonstrated antibacterial activity. A comparative study revealed that certain derivatives exhibited potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Antibacterial Efficacy Data
The minimum inhibitory concentration (MIC) values for selected pyrrole derivatives were as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 0.125 | MRSA |
| Pyrrole Derivative B | 0.250 | MSSA |
| Pyrrole Derivative C | 12.5 | E. coli |
These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound's ability to inhibit kinases like c-Met plays a critical role in its anticancer properties.
- Disruption of Bacterial Cell Wall : Similar to other pyrrole-containing compounds, it may interfere with bacterial cell wall synthesis or function.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Q & A
Q. Advanced Structure-Activity Relationships (SAR)
- 3-Position Modifications : The 3-methoxybenzoyl group acts as a hinge binder in FGFR1, forming hydrogen bonds with Asp641. Introducing bulkier substituents (e.g., trifluoromethyl) enhances hydrophobic interactions in the ATP-binding pocket .
- 5-Position Optimization : Adding hydrogen bond acceptors (e.g., nitro or cyano groups) improves interactions with Gly485, increasing potency. For example, compound 4h achieves FGFR1–4 IC₅₀ values of 7–712 nM .
- Methoxy Group Role : The 3-methoxy group on the benzoyl moiety enhances solubility and metabolic stability while maintaining binding affinity .
What methodologies are used to evaluate antitumor efficacy of this compound in preclinical models?
Q. Advanced Biological Evaluation
- In Vitro Assays : Cell proliferation assays (e.g., MTT) in diffuse malignant peritoneal mesothelioma (DMPM) models show derivatives like 3f reduce viability via caspase-dependent apoptosis and survivin downregulation .
- Combination Therapy : Synergistic effects are tested with chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .
- In Vivo Studies : Intraperitoneal administration in xenograft models (e.g., DMPM) measures tumor volume inhibition (58–75%) and complete response rates .
How do researchers resolve contradictions in reported biological activities across studies?
Advanced Data Contradiction Analysis
Discrepancies arise from:
- Target Selectivity : Derivatives exhibit varying affinity for FGFR isoforms (e.g., compound 4h shows 100-fold selectivity for FGFR1 over FGFR4) .
- Cellular Context : Antitumor activity in DMPM models contrasts with non-cytotoxic effects in diabetic kinome studies , likely due to tissue-specific expression of targets like DYRK1A.
- Structural Variations : Minor substitutions (e.g., replacing methoxy with hydroxyl groups) alter pharmacokinetics and off-target effects .
Resolution Strategies : Comparative dose-response assays, kinase profiling panels, and molecular docking simulations clarify mechanisms .
What strategies improve metabolic stability and bioavailability of this scaffold?
Q. Advanced Pharmacokinetic Optimization
- Prodrug Approaches : Esterification of hydroxyl groups (e.g., tert-butyldimethylsilyl protection) enhances oral bioavailability .
- Solubility Modifications : Introducing polar groups (e.g., pyridine-3-ylmethanol) improves aqueous solubility without compromising FGFR binding .
- Metabolic Blocking : Fluorine substitution at the 7-position reduces CYP450-mediated oxidation .
How is computational chemistry applied to design novel derivatives?
Q. Advanced Computational Methods
- Molecular Docking : Predicts binding modes in FGFR1 (PDB: 3RHX) and optimizes substituent placement for hydrogen bonding with hinge residues .
- QSAR Modeling : Correlates substituent hydrophobicity (logP) with IC₅₀ values, guiding synthesis of derivatives with balanced potency and permeability .
- ADMET Prediction : Tools like ACD/Labs Software forecast metabolic liabilities (e.g., glucuronidation sites) .
What are the challenges in achieving selectivity over related kinases (e.g., VEGFR, PDGFR)?
Q. Advanced Selectivity Challenges
- Kinase Pocket Analysis : FGFR1’s narrower ATP-binding pocket (vs. VEGFR) allows selective targeting with bulkier 3-substituents .
- Off-Target Screening : Pan-kinase assays identify cross-reactivity; for example, 3-methoxybenzoyl derivatives show >100-fold selectivity against DYRK1A .
- Backbone Flexibility : Dynamic residues (e.g., FGFR1’s Asp641) enable adaptive binding, whereas rigid kinases (e.g., PDGFR) resist conformational changes .
How are in vivo toxicity and tolerability profiles assessed during development?
Q. Advanced Toxicology
- Acute Toxicity : Maximum tolerated dose (MTD) studies in rodents monitor weight loss and organ histopathology .
- Cardiovascular Safety : hERG channel inhibition assays (IC₅₀ >10 μM) reduce arrhythmia risk .
- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., quinone imines) linked to hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
